molecular formula C13H18FNO4S B2635895 5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide CAS No. 1219904-46-7

5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2635895
CAS No.: 1219904-46-7
M. Wt: 303.35
InChI Key: WXUYAOIHNVGSRD-UHFFFAOYSA-N
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Description

5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H18FNO4S and its molecular weight is 303.35. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Research on piperidine derivatives, including those with methoxybenzenesulfonamide functionalities, has been conducted to predict inhibition efficiencies on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, the adsorption behaviors and inhibition properties of these derivatives on iron surfaces were investigated, providing a foundation for corrosion protection technologies (Kaya et al., 2016).

Spectroscopic Studies of Fluorophores

A preparative and preliminary spectroscopic study focused on analogues of a Zinquin-related fluorophore, exploring the syntheses and structural determination of methoxy isomers of benzenesulfonamide derivatives. This research contributes to the understanding of fluorophores, specifically those used for Zn(II) detection, and highlights the importance of structural modifications on fluorescence properties (Kimber et al., 2003).

Anticancer Agent Development

A study on aminothiazole-paeonol derivatives characterized and evaluated these compounds for their anticancer effects on various cancer cell lines. Among these, certain derivatives showed potent inhibitory activity, demonstrating the potential for the development of new anticancer agents. This research underscores the significance of molecular synthesis and characterization in the search for more effective cancer treatments (Tsai et al., 2016).

COX-2 Inhibitor Identification

Another study synthesized a series of benzenesulfonamide derivatives to evaluate their potential as cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to notably increase COX-2 selectivity, leading to the identification of a potent and selective inhibitor, demonstrating the role of structural modifications in enhancing drug efficacy and selectivity (Hashimoto et al., 2002).

Properties

IUPAC Name

5-fluoro-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S/c1-19-11-5-4-10(14)8-12(11)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUYAOIHNVGSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.